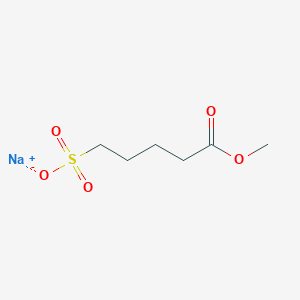

Sodium 5-Methoxy-5-oxopentane-1-sulfonate

Description

A comprehensive introduction would typically cover:

- Chemical structure: A sulfonate group at position 1, a methoxy-oxo group at position 3.

- Safety data: No GHS classification or toxicity data is available in the provided sources.

Properties

Molecular Formula |

C6H11NaO5S |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

sodium;5-methoxy-5-oxopentane-1-sulfonate |

InChI |

InChI=1S/C6H12O5S.Na/c1-11-6(7)4-2-3-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |

InChI Key |

VEFXBXYWPSNISI-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

Analytical and Monitoring Techniques

- Nuclear Magnetic Resonance (NMR): $$^{31}P$$ NMR is extensively used to monitor the progress of phosphite addition and transesterification steps, with characteristic peaks indicating product formation.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weights and purity of the synthesized compounds.

- Infrared Spectroscopy (IR): Functional group presence such as hydroxyl (OH), carbonyl (C=O), and sulfonate (S=O) is confirmed by characteristic IR absorption bands.

- pH Control and Lyophilization: Neutralization to pH 12 and freeze-drying (lyophilization) ensure the isolation of the sodium salt in a stable, pure form.

Research Findings and Process Optimization

- The method involving tris(trimethylsilyl) phosphite addition to acyl chlorides followed by methanolysis offers a mild, efficient, and scalable route to hydroxymethylene bisphosphonate derivatives, which are structurally related to Sodium 5-Methoxy-5-oxopentane-1-sulfonate.

- Transesterification reactions enable the introduction of ester-linked moieties, allowing functional diversity and potential for PEGylation, which improves solubility and biocompatibility.

- Sulfonation using methanesulfonyl chloride and pyridine or sodium bicarbonate as bases provides high yields and straightforward purification steps for sulfonic acid derivatives.

- The overall synthetic strategy reduces reaction times and minimizes chromatographic purification, enhancing scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-Methoxy-5-oxopentane-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfinates, thiols.

Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Sodium 5-Methoxy-5-oxopentane-1-sulfonate has been investigated for its potential antimicrobial properties. In several studies, it has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antibacterial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against different bacterial strains. The results indicated an MIC value of 4 µM against S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | >125 |

| Pseudomonas aeruginosa | >125 |

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly in understanding the interactions between small molecules and enzymes. Its sulfonate group enhances solubility and interaction with various biomolecules.

Case Study: Enzyme Interaction

In a biochemical assay, this compound was tested as an inhibitor of a specific enzyme involved in metabolic pathways. The results showed a significant reduction in enzyme activity, suggesting its potential for further development as a drug candidate.

Materials Science

Hybrid Material Development

The compound is also being explored for its role in creating hybrid materials with enhanced properties. Its unique chemical structure allows it to act as a building block for more complex materials used in various applications, including catalysis and drug delivery systems.

Case Study: Hybrid Material Synthesis

Research focused on synthesizing hybrid materials using this compound as a precursor. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional materials.

Environmental Applications

Water Treatment

Due to its sulfonate group, this compound has potential applications in water treatment processes. It can be used to remove heavy metals from wastewater through complexation reactions.

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of the compound in removing lead ions from contaminated water sources. The results showed a significant reduction in lead concentration, highlighting its utility in environmental remediation efforts.

Mechanism of Action

The mechanism of action of Sodium 5-Methoxy-5-oxopentane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. Additionally, the methoxy and oxo groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references two unrelated substances:

a. Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : A sulfonate group attached to a methyl-substituted alkene.

- Differences from target compound: Lack of methoxy-oxo functionality.

b. Sodium Hyaluronate

- Structure : A polysaccharide, unrelated to sulfonates.

- Comparison: Function: Used in medical applications (e.g., joint injections for osteoarthritis). No structural or functional overlap with sulfonate-based compounds.

Key Limitations of the Evidence

- No data on Sodium 5-Methoxy-5-oxopentane-1-sulfonate itself.

- The cited compounds are structurally and functionally distinct, preventing meaningful comparison.

- No research findings, tables, or authoritative sources directly relevant to the target compound.

Recommendations for Future Research

To address this gap, the following steps are advised:

Access specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on the compound.

Compare with analogs like sodium alkyl sulfonates (e.g., sodium dodecyl sulfonate) for solubility, stability, and industrial applications.

Biological Activity

Sodium 5-Methoxy-5-oxopentane-1-sulfonate, a sulfonated derivative of a methoxy compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and metabolic pathways based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group, which enhances its solubility in water and may influence its biological interactions. The molecular formula is , indicating the presence of five oxygen atoms and one sulfur atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds against Staphylococcus aureus and Escherichia coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 4 μM against certain strains of S. aureus, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus SA38 | 4 |

| E. coli | >125 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound does not exhibit significant toxicity at concentrations typically used in antimicrobial assays. In vitro studies indicated that it does not induce DNA damage or chromosomal aberrations in human lymphocytes, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Assessment

| Concentration (µg/mL) | DNA Damage Observed |

|---|---|

| 0 | No |

| 850 | No |

Metabolic Pathways

The metabolic fate of this compound involves hydroxylation and conjugation reactions. It is predicted to undergo metabolism primarily through hydroxylation, leading to the formation of glucuronic acid or sulfate conjugates that are subsequently excreted via urine . This metabolic pathway is crucial for understanding its pharmacokinetics and potential interactions within biological systems.

Case Studies

A notable case study involved the application of this compound in a formulation aimed at treating skin infections caused by antibiotic-resistant bacteria. The formulation demonstrated enhanced efficacy compared to conventional antibiotics, highlighting the compound's potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.